![molecular formula C9H10O2S B3089075 2-Methyl-4-(methylthio)benzoic acid CAS No. 118939-08-5](/img/structure/B3089075.png)
2-Methyl-4-(methylthio)benzoic acid
Overview
Description
2-Methyl-4-(methylthio)benzoic acid is a light yellow to beige crystalline powder . It has been found to reduce cisplatin nephrotoxicity in rats and prevent in vitro DNA binding and mutation induction in Escherichia coli K12 .
Synthesis Analysis
The structural analysis of 2-Methyl-4-(methylthio)benzoic acid was carried out using PXRD data . The compound shows a triclinic system with the P ¯1 P 1 ‾ space group . Theoretical DFT calculations using the B3LYP correlation functional reveal that the energy gap of HOMO–LUMO orbitals in compound 1, with the methylthio moiety in the ortho position relative to the carboxyl group, is lower than that of compound 2, with the methylthio moiety in the para position .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(methylthio)benzoic acid can be found in various databases .Scientific Research Applications
Chemical Synthesis
“2-Methyl-4-(methylthio)benzoic acid” is used in various chemical synthesis processes. It can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Pharmaceutical Research
This compound has been found to reduce cisplatin nephrotoxicity in rats . Cisplatin is a chemotherapy medication used to treat various types of cancers, but it can cause kidney damage. The administration of “2-Methyl-4-(methylthio)benzoic acid” can help mitigate this side effect .
Genetic Research
“2-Methyl-4-(methylthio)benzoic acid” has been shown to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it could be used in genetic research to study DNA mutations and their effects.
Mechanism of Action
Target of Action
It has been found to interact with dna and prevent mutation induction inEscherichia coli K12 .
Mode of Action
The compound’s mode of action involves its interaction with DNA, preventing mutation induction in Escherichia coli K12
Result of Action
The administration of 4-(methylthio)benzoic acid, a similar compound, has been shown to reduce cisplatin nephrotoxicity in rats . This suggests that 2-Methyl-4-(methylthio)benzoic acid might have similar protective effects against drug-induced nephrotoxicity.
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-methylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZZOJYCFWHFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(methylthio)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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